molecular formula C7H4BrClO2 B2526752 4-Bromo-3-chloro-2-hydroxybenzaldehyde CAS No. 1427438-98-9

4-Bromo-3-chloro-2-hydroxybenzaldehyde

Cat. No.: B2526752
CAS No.: 1427438-98-9
M. Wt: 235.46
InChI Key: LOTVJXPEUIMWLX-UHFFFAOYSA-N
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Description

4-Bromo-3-chloro-2-hydroxybenzaldehyde is an organic compound with the molecular formula C7H4BrClO2 It is a derivative of benzaldehyde, characterized by the presence of bromine, chlorine, and hydroxyl functional groups on the benzene ring

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-chloro-2-hydroxybenzaldehyde typically involves the bromination and chlorination of 2-hydroxybenzaldehyde. One common method includes the following steps:

    Bromination: 2-Hydroxybenzaldehyde is first brominated using bromine in the presence of a suitable solvent like acetic acid.

    Chlorination: The brominated product is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3-chloro-2-hydroxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed:

    Oxidation: Corresponding carboxylic acids.

    Reduction: Alcohols or other reduced derivatives.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

4-Bromo-3-chloro-2-hydroxybenzaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

    Biology: The compound can be used in biochemical assays and as a probe to study enzyme activities.

    Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.

Comparison with Similar Compounds

    4-Bromo-2-hydroxybenzaldehyde: Similar structure but lacks the chlorine atom.

    3-Bromo-4-hydroxybenzaldehyde: Similar structure but with different positions of bromine and hydroxyl groups.

    2-Chloro-3-hydroxybenzaldehyde: Similar structure but lacks the bromine atom.

Uniqueness: 4-Bromo-3-chloro-2-hydroxybenzaldehyde is unique due to the specific arrangement of bromine, chlorine, and hydroxyl groups on the benzene ring. This unique structure imparts distinct chemical reactivity and properties, making it valuable for specific applications that other similar compounds may not fulfill.

Properties

IUPAC Name

4-bromo-3-chloro-2-hydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClO2/c8-5-2-1-4(3-10)7(11)6(5)9/h1-3,11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOTVJXPEUIMWLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C=O)O)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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